5-(BENZYLAMINO)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE
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Overview
Description
5-(BENZYLAMINO)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with potential applications in various scientific fields. This compound features a benzylamino group, a piperidin-1-ylsulfonyl group, and an oxazole ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(BENZYLAMINO)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of the Oxazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzylamino Group: This can be achieved through nucleophilic substitution reactions, where a benzylamine reacts with a suitable electrophile.
Attachment of the Piperidin-1-ylsulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-(BENZYLAMINO)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzylamine, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
5-(BENZYLAMINO)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(BENZYLAMINO)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(Piperidin-1-ylsulfonyl)phenylboronic acid
- 5-Chloro-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid
Uniqueness
5-(BENZYLAMINO)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxazole ring and benzylamino group make it particularly versatile for various applications, distinguishing it from other similar compounds.
Biological Activity
5-(Benzylamino)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a compound of significant interest due to its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and therapeutic potentials of this compound, drawing from various studies and research findings.
Chemical Structure
The compound features a complex structure that includes:
- A benzylamino group
- A piperidine sulfonyl moiety
- An oxazole ring
- A carbonitrile functional group
This unique combination contributes to its biological efficacy.
Antimicrobial Activity
Research has shown that derivatives of compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies on related piperidine derivatives demonstrated moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis .
Compound | Bacterial Strain | Activity Level |
---|---|---|
Compound A | Salmonella typhi | Strong |
Compound B | Bacillus subtilis | Moderate |
Compound C | Escherichia coli | Weak |
Enzyme Inhibition
The compound has shown potential as an inhibitor for several enzymes, particularly acetylcholinesterase (AChE) and urease. In vitro studies indicate that certain derivatives possess strong inhibitory activity against AChE with IC50 values ranging from 0.63 to 2.14 µM . Such enzyme inhibition is crucial for therapeutic applications in treating conditions like Alzheimer's disease.
Anticancer Potential
The piperidine and oxazole moieties are associated with anticancer activities. Compounds with similar structures have been reported to inhibit protein tyrosine kinases, which are vital in cancer cell proliferation . The inhibition of these kinases can lead to reduced tumor growth and metastasis.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with beta2 adrenergic receptors and muscarinic receptors, influencing various physiological processes .
- Enzyme Binding : The binding affinity to enzymes such as AChE suggests a mechanism for cognitive enhancement and neuroprotection .
Case Studies
A study focusing on the synthesis and biological evaluation of related piperidine derivatives highlighted their effectiveness against multiple pathogens and their potential as enzyme inhibitors . These findings support the hypothesis that structural modifications can enhance biological activity.
Properties
IUPAC Name |
5-(benzylamino)-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c23-15-20-22(24-16-17-7-3-1-4-8-17)29-21(25-20)18-9-11-19(12-10-18)30(27,28)26-13-5-2-6-14-26/h1,3-4,7-12,24H,2,5-6,13-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEDIVBRGIXZRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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